molecular formula C16H20F3NO4 B2989527 3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one CAS No. 2034246-47-2

3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

Cat. No. B2989527
CAS RN: 2034246-47-2
M. Wt: 347.334
InChI Key: PDBVWNVZCXDOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one, also known as UWA-101, is a novel psychoactive compound that belongs to the class of synthetic cathinones. It has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to interact with the central nervous system.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Azetidin-2-one derivatives have been explored for their potential in antimicrobial and antitubercular therapies. For instance, novel trihydroxy benzamido azetidin-2-one derivatives synthesized from galloyl hydrazide and chloroacetyl chloride showed significant in vitro antibacterial, antifungal, and antitubercular activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values equivalent to standard drugs like isoniazid (Ilango & Arunkumar, 2011).

Antimitotic Compounds

Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has contributed to the development of antimitotic compounds. These compounds, with various substituents, have been studied for their potential in disrupting cellular processes, which is a valuable trait in cancer treatment (Twamley, O’Boyle, & Meegan, 2020).

Synthetic Methodologies

Azetidin-2-ones have also been utilized as key intermediates in synthetic chemistry. For instance, cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones served as starting products for synthesizing bicyclic β-lactams and further converting into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a novel pathway in drug design and synthesis (Mollet, D’hooghe, & Kimpe, 2012).

Antioxidant and Anti-inflammatory Properties

Some azetidin-2-one derivatives have demonstrated significant antioxidant and anti-inflammatory activities, contributing to their potential therapeutic applications beyond antimicrobial and antitubercular effects. This includes novel pyrazole chalcones with promising free radical scavenging and antimicrobial activities (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

Catalytic Asymmetric Addition

Azetidin-2-ones have been used in the development of catalysts for asymmetric additions, enhancing the synthetic toolkit for producing chiral molecules. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-22-12-5-3-11(14(7-12)23-2)4-6-15(21)20-8-13(9-20)24-10-16(17,18)19/h3,5,7,13H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBVWNVZCXDOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

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